"1-Methyl-5-(tributylstannyl)-1H-pyrazole" synthesis and characterization
"1-Methyl-5-(tributylstannyl)-1H-pyrazole" synthesis and characterization
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-Methyl-5-(tributylstannyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-(tributylstannyl)-1H-pyrazole, a key organometallic intermediate in modern organic synthesis. The document details a field-proven, regioselective synthetic protocol, thorough characterization methodologies, and its principal application as a versatile building block in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important reagent.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable pharmacophore.[2] The functionalization of the pyrazole ring is therefore of critical importance. 1-Methyl-5-(tributylstannyl)-1H-pyrazole (Molecular Formula: C₁₆H₃₂N₂Sn, Molecular Weight: 371.15 g/mol ) serves as a stable, efficient, and versatile precursor for introducing the 1-methyl-1H-pyrazol-5-yl moiety into complex molecules.[3]
Its primary utility lies in the Stille cross-coupling reaction, a powerful C-C bond-forming method that benefits from the air and moisture stability of organostannane reagents.[4][5][6] This guide elucidates the synthesis and characterization of this reagent, providing the necessary insights for its successful implementation in research and development settings.
Synthesis: A Regioselective Approach
The synthesis of 1-methyl-5-(tributylstannyl)-1H-pyrazole requires precise control of regioselectivity to ensure the methyl group is installed on the N1 position and the stannyl group on the C5 position. The most reliable methods involve the N-methylation of a pre-formed stannylated pyrazole precursor.
A common and high-yielding approach involves the deprotonation of the pyrazole nitrogen with a strong, non-nucleophilic base followed by quenching with an electrophilic methyl source.[7][8][9][10]
Causality of Reagent Selection
-
Starting Material: The synthesis often begins with a precursor like 5-tributylstannyl-4-fluoro-1H-pyrazole or a related analogue. The existing stannyl group directs the subsequent functionalization.
-
Base (Lithium Diisopropylamide - LDA): LDA is the base of choice due to its strong basicity, which is sufficient to quantitatively deprotonate the pyrazole N-H, and its significant steric bulk, which prevents it from acting as a nucleophile and attacking other sites on the molecule.
-
Methylating Agent (Iodomethane - CH₃I): Iodomethane is a highly effective electrophile for methylation. The iodide is an excellent leaving group, facilitating a rapid and clean Sₙ2 reaction with the pyrazole anion generated in situ.
Synthetic Workflow Diagram
Caption: Workflow for the regioselective synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
5-(Tributylstannyl)-1H-pyrazole precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodomethane (CH₃I)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add the 5-(tributylstannyl)-1H-pyrazole precursor (1.0 eq) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of the lithium pyrazolide anion occurs during this step.
-
Methylation: Cool the reaction mixture back down to -78 °C. Add iodomethane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-methyl-5-(tributylstannyl)-1H-pyrazole as a liquid.[11]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete analytical profile.
Spectroscopic Data Summary
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.6 ppm: Doublet, 1H (pyrazole H3). ~6.1-6.3 ppm: Doublet, 1H (pyrazole H4). ~3.8-4.0 ppm: Singlet, 3H (N-CH₃). ~0.8-1.6 ppm: Multiplets, 27H (tributyl groups). |
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm: Pyrazole C5 (attached to Sn). ~138-142 ppm: Pyrazole C3. ~105-110 ppm: Pyrazole C4. ~35-40 ppm: N-CH₃. ~9-30 ppm: Tributyl carbons (4 distinct signals). |
| Mass Spec (ESI-MS) | m/z | Expected [M+H]⁺ at ~372.1, showing the characteristic isotopic pattern for tin (Sn). |
| FT-IR | Wavenumber (cm⁻¹) | ~2850-2960: C-H stretching (alkyl). ~1500-1550: C=N/C=C stretching (pyrazole ring). ~1300-1400: C-N stretching. |
Note: NMR chemical shifts are predictions based on related pyrazole structures and general principles; actual values may vary depending on the solvent and instrument.[1][12][13][14]
Interpreting the Spectroscopic Data
-
¹H NMR: The two distinct doublets in the aromatic region confirm the disubstitution on the pyrazole ring. The singlet at ~3.9 ppm is a definitive signal for the N-methyl group. The large integral in the upfield region (~0.8-1.6 ppm) corresponds to the 27 protons of the three butyl groups on the tin atom.
-
¹³C NMR: The presence of three distinct signals for the pyrazole ring carbons confirms the structure. The carbon attached to the tin (C5) typically appears most downfield. The N-methyl carbon signal is also clearly identifiable.
-
Mass Spectrometry: The most crucial diagnostic feature is the isotopic cluster of the molecular ion peak. Tin has several stable isotopes, which results in a unique and easily identifiable pattern in the mass spectrum, confirming the presence of the stannyl group.
-
Infrared (IR) Spectroscopy: While less definitive for structure elucidation than NMR, IR spectroscopy is useful for confirming the presence of the key functional groups (alkyl C-H bonds, pyrazole ring system) and the absence of an N-H bond (typically a broad peak >3100 cm⁻¹), which validates the success of the N-methylation step.[1][15]
Application in Stille Cross-Coupling Reactions
The primary application of 1-methyl-5-(tributylstannyl)-1H-pyrazole is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4][16] This reaction forms a new carbon-carbon bond between the pyrazole ring (at the C5 position) and a wide variety of electrophilic partners (e.g., aryl, vinyl, or acyl halides/triflates).[5]
The Stille Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Mechanism Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex.[5][6]
-
Transmetalation: The organostannane reagent (the pyrazole) exchanges its organic group (R²) with the halide on the palladium complex. This is often the rate-determining step of the cycle.[5][6]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[5][6]
General Protocol for Stille Coupling
Materials:
-
1-Methyl-5-(tributylstannyl)-1H-pyrazole (1.1 eq)
-
Aryl/vinyl halide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)
-
Optional: Additives like Cu(I) salts or LiCl to facilitate transmetalation.[6]
Procedure:
-
To a reaction vessel, add the aryl halide/triflate, the palladium catalyst, and any additives.
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe, followed by the 1-methyl-5-(tributylstannyl)-1H-pyrazole.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup typically involves dilution with an organic solvent and washing with an aqueous potassium fluoride (KF) solution to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
The organic filtrate is then dried, concentrated, and purified by column chromatography to yield the 5-substituted-1-methyl-1H-pyrazole product.
Trustworthiness & Field Insights
-
Advantages: Organostannanes are valued for their tolerance of a wide array of functional groups (esters, ketones, amines, etc.), making them ideal for late-stage functionalization in complex molecule synthesis.[17] They are generally stable and can be purified by chromatography.[6]
-
Disadvantages & Mitigation: The primary drawback is the high toxicity of organotin compounds.[4][16] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The KF workup is a critical, self-validating step that efficiently removes the majority of the toxic tin byproducts from the final product stream.[6]
Conclusion
1-Methyl-5-(tributylstannyl)-1H-pyrazole is a high-value synthetic intermediate, enabling the facile and regioselective introduction of the 1-methyl-pyrazol-5-yl motif. Its synthesis is straightforward, and its characterization is unambiguous through standard spectroscopic methods. Its utility in the Stille cross-coupling reaction provides a reliable pathway for C-C bond formation, making it an indispensable tool for professionals in drug discovery and materials science. Adherence to the protocols and safety considerations outlined in this guide will ensure its effective and safe application in the laboratory.
References
-
Hanamoto, T., Egashira, M., Ishizuka, K., Furuno, H., & Inanaga, J. (2006). Synthesis and reactions of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole. Tetrahedron, 62(26), 6332–6338. [Link]
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Hanamoto, T., Hashimoto, E., Miura, M., Furuno, H., & Inanaga, J. (2008). Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis. The Journal of Organic Chemistry, 73(12), 4736–4739. [Link]
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Kyushu University Institutional Repository. (2008). Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
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